O-Glycero-L-manno-heptonic-gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Glycero-L-manno-heptonic-gamma-lactone: is a chemical compound with the molecular formula C7H12O7 It is a lactone, which is a cyclic ester, and is derived from heptonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Glycero-L-manno-heptonic-gamma-lactone typically involves the oxidation of heptose sugars. One common method is the oxidation of L-mannose using specific oxidizing agents under controlled conditions to form the corresponding heptonic acid, which then cyclizes to form the lactone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: O-Glycero-L-manno-heptonic-gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions to open the lactone ring and introduce new functional groups.
Major Products Formed:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding alcohols.
Substitution: Compounds with new functional groups replacing the lactone ring.
Scientific Research Applications
O-Glycero-L-manno-heptonic-gamma-lactone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of O-Glycero-L-manno-heptonic-gamma-lactone involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- D-Glycero-L-manno-heptonic-gamma-lactone
- D-Glycero-D-gulo-heptonic acid
- D- (+)-Glucuronic acid gamma-lactone
Comparison: O-Glycero-L-manno-heptonic-gamma-lactone is unique due to its specific stereochemistry and the presence of the lactone ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12O7 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,4-dihydroxy-5-[(1S)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2?,3-,4?,5?,6?/m0/s1 |
InChI Key |
VIVCRCODGMFTFY-AAILESKZSA-N |
Isomeric SMILES |
C(C([C@@H](C1C(C(C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.